N'-(2-bromobenzoyl)pyridine-4-carbohydrazide
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Overview
Description
N’-(2-bromobenzoyl)pyridine-4-carbohydrazide is a chemical compound that belongs to the class of pyridine-carbohydrazides. This compound is characterized by the presence of a bromobenzoyl group attached to the pyridine ring, which imparts unique chemical properties. It is of interest in various fields of scientific research due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-bromobenzoyl)pyridine-4-carbohydrazide typically involves the reaction of 2-bromobenzoyl chloride with pyridine-4-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N’-(2-bromobenzoyl)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N’-(2-bromobenzoyl)pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridine ring or the carbohydrazide moiety can be oxidized or reduced.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation: Products may include oxidized forms of the pyridine ring or carbohydrazide moiety.
Reduction: Reduced forms of the compound, such as hydrazines or amines.
Scientific Research Applications
N’-(2-bromobenzoyl)pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N’-(2-bromobenzoyl)pyridine-4-carbohydrazide involves its interaction with biological targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The pyridine ring can also interact with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carbohydrazide: Known for its antibacterial activity and used as an anti-tuberculosis drug.
2-Bromobenzoyl derivatives: Compounds with similar bromobenzoyl groups but different substituents on the pyridine ring.
Uniqueness
N’-(2-bromobenzoyl)pyridine-4-carbohydrazide is unique due to the combination of the bromobenzoyl group and the pyridine-4-carbohydrazide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
N'-(2-bromobenzoyl)pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-11-4-2-1-3-10(11)13(19)17-16-12(18)9-5-7-15-8-6-9/h1-8H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQXMLNVESHARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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